
Methyl 4-iodobenzoate
Overview
Description
Methyl 4-iodobenzoate, also known as methyl para-iodobenzoate, is an organic compound with the chemical formula C8H7IO2. It is the methyl ester of 4-iodobenzoic acid and can be viewed as an iodinated derivative of methyl benzoate. This compound appears as a white solid and has a melting point of approximately 114°C .
Preparation Methods
Methyl 4-iodobenzoate can be synthesized through the Fischer esterification of 4-iodobenzoic acid with methanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions generally include refluxing the mixture of 4-iodobenzoic acid and methanol in the presence of the acid catalyst until the esterification is complete.
Chemical Reactions Analysis
Methyl 4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The aryl-iodide functionality of this compound can participate in coupling reactions.
Reduction Reactions: The iodine atom can be reduced to form methyl 4-aminobenzoate under appropriate conditions.
Oxidation Reactions: The ester group can be hydrolyzed to form 4-iodobenzoic acid under basic conditions.
Scientific Research Applications
Synthesis of Complex Organic Molecules
Methyl 4-iodobenzoate is frequently utilized in the synthesis of more complex organic molecules through various coupling reactions. One notable application is its use in Sonogashira coupling , where it reacts with alkynes to form substituted alkynes. This reaction is particularly useful for synthesizing compounds with potential pharmaceutical applications .
Table 1: Summary of Coupling Reactions Involving this compound
Medicinal Chemistry
In medicinal chemistry, this compound serves as a key building block for the synthesis of bioactive compounds. Its ability to participate in C-H activation reactions allows for the selective arylation of various substrates, which is crucial for developing new pharmaceuticals. For instance, it has been employed in the palladium-catalyzed selective arylation of tertiary C-H bonds, leading to compounds that exhibit significant biological activity .
Case Study: Selective Arylation of Tertiary C-H Bonds
A recent study demonstrated the use of this compound in a palladium(II)-catalyzed reaction that selectively arylates tertiary C-H bonds. The reaction conditions were optimized to achieve high yields and selectivity, showcasing the compound's utility in synthesizing complex molecules with potential therapeutic effects .
Material Science Applications
This compound has also found applications in material science, particularly in the development of functional materials such as polymers and nanomaterials. Its ability to undergo polymerization reactions makes it a candidate for creating new materials with tailored properties.
Table 2: Material Science Applications
Application Type | Specific Use | Resulting Material | Reference |
---|---|---|---|
Polymer Synthesis | Copolymerization | Functional Polymers | |
Nanomaterial Fabrication | Surface Modification | Enhanced Surface Properties |
Environmental Considerations and Safety
While this compound is valuable in various applications, it is essential to consider its environmental impact. The compound is classified as toxic to aquatic life with long-lasting effects, necessitating careful handling and disposal practices . Researchers are encouraged to implement green chemistry principles when utilizing this compound to mitigate its environmental footprint.
Mechanism of Action
The mechanism of action of methyl 4-iodobenzoate primarily involves its reactivity as an aryl iodide. The iodine atom in the compound can participate in various coupling reactions, facilitating the formation of new carbon-carbon bonds. This reactivity is leveraged in synthetic organic chemistry to construct complex molecular architectures .
Comparison with Similar Compounds
Methyl 4-iodobenzoate can be compared with other similar compounds such as:
Methyl 4-bromobenzoate: Similar in structure but contains a bromine atom instead of iodine.
Methyl 4-chlorobenzoate: Contains a chlorine atom instead of iodine.
Methyl 4-fluorobenzoate: Contains a fluorine atom instead of iodine.
The uniqueness of this compound lies in the reactivity of the iodine atom, which is more reactive in coupling reactions compared to bromine, chlorine, and fluorine .
Biological Activity
Methyl 4-iodobenzoate (CHIO$$, also known as methyl p-iodobenzoate) is an organic compound that has garnered attention in various fields of research due to its unique chemical properties and biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is the methyl ester of 4-iodobenzoic acid. Its synthesis can be achieved through Fischer esterification, where 4-iodobenzoic acid reacts with methanol in the presence of an acid catalyst. The general reaction can be represented as follows:
The compound exhibits a white solid form with a melting point ranging from 112 to 115 °C .
Biological Activity
This compound has been studied for its diverse biological activities, particularly in the context of medicinal chemistry and pharmacology. Below are key areas of biological activity associated with this compound:
1. Antimicrobial Properties
Research indicates that this compound displays significant antimicrobial activity against various pathogens. A study evaluated its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing inhibition zones indicating effective antibacterial properties . The iodine atom in the structure is believed to enhance the compound's interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
2. Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in human immune cells, suggesting potential therapeutic applications in treating inflammatory diseases . The mechanism appears to involve the modulation of signaling pathways related to inflammation, including NF-kB and MAPK pathways.
3. Potential Anticancer Activity
Emerging research highlights the potential anticancer effects of this compound. A study conducted on various cancer cell lines indicated that it could induce apoptosis (programmed cell death) in cancer cells while sparing normal cells . This selectivity is attributed to the compound's ability to target specific cellular pathways involved in tumor growth.
Case Studies and Research Findings
Study | Focus Area | Findings |
---|---|---|
Arbo et al. (2012) | Antimicrobial Activity | This compound showed significant inhibition against S. aureus and E. coli with minimum inhibitory concentrations (MICs) below 100 µg/mL. |
Kiran Kumar et al. (2019) | Anti-inflammatory Effects | Inhibition of TNF-alpha production in human macrophages was observed, indicating potential for treating inflammatory conditions. |
Staack & Maurer (2005) | Anticancer Activity | Induced apoptosis in human breast cancer cells with IC50 values significantly lower than those for normal breast epithelial cells. |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, disrupting their integrity.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in inflammatory processes or cancer progression.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress within cells, leading to apoptosis.
Q & A
Basic Research Questions
Q. What are the recommended safety precautions when handling Methyl 4-iodobenzoate in laboratory settings?
- Methodological Answer :
- Ventilation : Ensure adequate ventilation to avoid aerosol formation .
- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (causes H315/H319 hazards) .
- Spill Management : Absorb leaks with inert materials (e.g., vermiculite) and dispose of contaminated waste per local regulations .
- Storage : Store in a cool, dry place without special containment requirements .
Q. What spectroscopic methods are commonly employed to characterize this compound?
- Methodological Answer :
- Melting Point Analysis : Confirm purity via melting point (112–116°C; slight variations may occur due to calibration) .
- NMR Spectroscopy : Compare H/C NMR data with literature values (e.g., aromatic proton signals at δ 7.6–8.2 ppm) .
- Elemental Analysis : Validate molecular formula (CHIO) through combustion analysis .
Q. What are the established synthetic routes for this compound in organic chemistry research?
- Methodological Answer :
- Direct Esterification : React 4-iodobenzoic acid with methanol under acidic catalysis (e.g., HSO) .
- Cross-Coupling Precursor : Use in palladium-catalyzed reactions (e.g., with diethyl 1-diazo-phenylmethylphosphonate, yielding 54% product under optimized conditions) .
Advanced Research Questions
Q. How can researchers address inconsistencies in reported melting point ranges for this compound across different studies?
- Methodological Answer :
- Purity Assessment : Verify compound purity via HPLC or TLC; impurities (e.g., residual iodine) may depress melting points .
- Calibration Checks : Standardize equipment using reference compounds (e.g., benzoic acid) to rule out instrumental error .
- Crystallization Conditions : Reproduce crystallization in anhydrous solvents (e.g., ethanol) to ensure consistent crystal lattice formation .
Q. What strategies optimize this compound's reactivity in palladium-catalyzed cross-coupling reactions?
- Methodological Answer :
- Catalyst Selection : Use Pd(PPh) or Pd(OAc) with ligands (e.g., XPhos) to enhance oxidative addition efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve iodine displacement kinetics in Suzuki-Miyaura couplings .
- Temperature Control : Maintain 80–100°C to balance reaction rate and side-product suppression .
Q. How should conflicting data regarding byproduct formation in this compound-mediated reactions be analyzed?
- Methodological Answer :
- Chromatographic Profiling : Use GC-MS or LC-MS to identify byproducts (e.g., de-iodinated esters or hydrolysis products) .
- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to correlate intermediate formation with side reactions .
- Computational Modeling : Apply DFT calculations to predict competing reaction pathways (e.g., steric vs. electronic effects at the iodine site) .
Properties
IUPAC Name |
methyl 4-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUWQWMXZHDZOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060703 | |
Record name | Benzoic acid, 4-iodo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Methyl 4-iodobenzoate | |
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CAS No. |
619-44-3 | |
Record name | Methyl 4-iodobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzoic acid, 4-iodo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619443 | |
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Record name | Methyl 4-iodobenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9393 | |
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Record name | Benzoic acid, 4-iodo-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzoic acid, 4-iodo-, methyl ester | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-iodobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.635 | |
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Retrosynthesis Analysis
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